molecular formula C26H24FN3O2S B2930137 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide CAS No. 851714-75-5

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2930137
CAS No.: 851714-75-5
M. Wt: 461.56
InChI Key: DZWUSXBMKCNWHC-UHFFFAOYSA-N
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Description

This compound features a complex structure integrating an indole core, a 2-fluorobenzamide moiety, and a benzylaminoethylthio side chain. The indole ring (1H-indol-1-yl) is substituted at the 3-position with a thioether-linked 2-(benzylamino)-2-oxoethyl group, while the ethyl chain at the 1-position is capped with a 2-fluorobenzamide.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c27-22-12-6-4-10-20(22)26(32)28-14-15-30-17-24(21-11-5-7-13-23(21)30)33-18-25(31)29-16-19-8-2-1-3-9-19/h1-13,17H,14-16,18H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWUSXBMKCNWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates several functional groups, including a benzamide moiety, an indole structure, and a thioether linkage, which may enhance its biological activity. The molecular formula for this compound is C23H28N2O2S, with a molecular weight of 443.57 g/mol.

Structural Characteristics

The structural complexity of this compound contributes to its potential interactions with various biological targets. The key structural features include:

  • Indole Core : Known for its role in interacting with enzymes and receptors.
  • Benzamide Moiety : Often involved in pharmacological activity.
  • Thioether Group : May influence reactivity and binding affinity.

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases or modulate receptor activity. Molecular docking studies indicate that the compound can effectively bind to specific receptors through hydrogen bonding and hydrophobic interactions facilitated by its indole and benzamide components.

Biological Activities

The compound exhibits several biological activities attributed to its structural components:

  • Anticancer Activity : The indole structure is known for its anticancer properties, potentially affecting pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in various signaling pathways, making it a candidate for drug development targeting diseases associated with enzyme dysregulation.
  • Anti-inflammatory Effects : The benzamide moiety may contribute to anti-inflammatory activities, enhancing the therapeutic potential of the compound in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Comparative Activity of Related Compounds

Compound NameMax Activity (%)EC50 (μM)Notable Effects
WO5m1000.1 ± 0.01β-cell protective activity against ER stress
Compound 1976 ± 1Protects β-cell function; improved solubility
N-(4-Nitrobenzamide)VariesVariesExhibits different electronic properties affecting reactivity

Findings from Related Studies

In a study focusing on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, researchers identified compounds that protect pancreatic β-cells against endoplasmic reticulum (ER) stress with significantly improved potency compared to previous analogs. These findings highlight the importance of structural modifications in enhancing biological activity and solubility, which are critical for drug development .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Indole core with a thioether linkage at C3 and a 2-fluorobenzamide at N1.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): Shares an indol-3-yl ethyl group but replaces the benzamide with a fluorinated biphenyl-propanamide. The biphenyl group may enhance lipophilicity, while the fluorine atom improves metabolic stability .
  • 3-(2-((2-((4-Cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide (): Substitutes indole with imidazole, altering electronic properties. The cyano group on the phenyl ring increases polarity compared to the benzylamino group in the target compound .

Thioether and Sulfur-Containing Linkers

  • Target Compound: Thioethyl bridge connects the indole to a benzylamino-oxoethyl group.
  • 2-(1-Benzoyl-1H-benzo[d]imidazole-2-ylthio)-N-substituted acetamides (): Use a benzimidazole-thioacetamide scaffold.
  • ISOXAZOLMETHYLTHIO Derivatives (): Replace benzylamino with isoxazole or thiophene methylthio groups.

Fluorinated Substituents

  • Target Compound : 2-fluorobenzamide enhances electronegativity and bioavailability.
  • N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (): Lacks fluorine but includes a dimethylamino group for solubility and a methylthiophenyl moiety for hydrophobic interactions .

Physicochemical Properties

Compound (Molecular Formula) Molecular Weight LogP (Predicted) Key Functional Groups
Target (C27H25FN4O2S) 500.58 3.8 Indole, thioether, fluorobenzamide
(C26H20FN5O2S) 485.50 3.5 Imidazole, cyano, fluorobenzyl
(C22H26N4O2S) 410.50 2.9 Oxalamide, dimethylamino, methylthio

Imidazole-based analogs () exhibit reduced hydrophobicity due to the cyano group .

Q & A

Basic: What synthetic routes and reaction conditions are optimal for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A recommended approach includes:

  • Step 1: Introduce the thioether linkage via nucleophilic substitution between a 3-mercaptoindole derivative and 2-(benzylamino)-2-oxoethyl halide under inert atmosphere (e.g., N₂) to prevent oxidation .
  • Step 2: Alkylation of the indole nitrogen using 2-fluorobenzoyl chloride in the presence of a base like triethylamine in anhydrous DMF .
  • Optimization Tips: Monitor reaction progress via TLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration and validate bond lengths/angles (e.g., monoclinic P2₁/c system, β ≈ 93°, as seen in analogous indole-thioether structures) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions. For example, the 2-fluorobenzamide carbonyl signal appears near δ 165–170 ppm, while indole protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS ensures molecular ion alignment with theoretical mass (e.g., C₂₉H₂₇FN₃O₂S requires [M+H]⁺ = 510.1682) .

Advanced: How to address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Scenario: Discrepancies between calculated and observed NMR shifts.
    • Resolution: Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .
  • Scenario: Ambiguity in X-ray-derived bond angles.
    • Resolution: Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O/F contacts) that may distort geometry .

Advanced: What computational strategies predict bioactivity or stability of the thioether linkage?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate the compound in physiological buffers (e.g., PBS, pH 7.4) to assess thioether stability. Use AMBER or GROMACS with explicit solvent models .
  • Docking Studies: Target indole-binding proteins (e.g., serotonin receptors) using AutoDock Vina. Validate poses with free-energy perturbation (FEP) calculations .
  • QM/MM: Investigate hydrolysis pathways of the thioether under acidic/alkaline conditions .

Advanced: How to design a study linking this compound to broader pharmacological frameworks?

Methodological Answer:

  • Theoretical Framework: Align with indole derivatives’ known roles in kinase inhibition or GPCR modulation. For example, compare its structure-activity relationship (SAR) with sunitinib (a fluorinated indole kinase inhibitor) .
  • Experimental Design:
    • In vitro: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls with truncated analogs (e.g., lacking the benzamide group) to isolate pharmacophores .
    • In silico: Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties and prioritize analogs for synthesis .

Basic: What purification methods maximize yield and purity post-synthesis?

Methodological Answer:

  • Recrystallization: Use methanol/water (7:3 v/v) for final product purification. Slow cooling (1°C/min) enhances crystal formation .
  • Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate diastereomers or byproducts .

Advanced: How to investigate the compound’s reactivity under oxidative or reductive conditions?

Methodological Answer:

  • Oxidative Stability: Expose to H₂O₂ (3% v/v) in ethanol at 40°C. Monitor degradation via HPLC and identify products using LC-MS .
  • Reductive Studies: Treat with NaBH₄ in THF to assess reduction of the amide or fluorobenzoyl group. Compare kinetic profiles with non-fluorinated analogs .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates. Identify binding partners via mass spectrometry .
  • Kinetic Analysis: Perform surface plasmon resonance (SPR) to measure binding affinity (KD) for hypothesized targets (e.g., EGFR kinase) .

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